molecular formula C17H19N3O2 B2692792 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide CAS No. 2097922-78-4

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Cat. No. B2692792
CAS RN: 2097922-78-4
M. Wt: 297.358
InChI Key: SKUAEHZXCMOPDV-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first discovered by Pfizer and is currently being developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves the inhibition of JAK enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and psoriasis. By inhibiting JAK enzymes, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide can reduce the activity of these cytokines and thus reduce inflammation and joint damage.
Biochemical and Physiological Effects
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide has been shown to have several biochemical and physiological effects. In animal models of rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide has also been shown to be effective in reducing the severity of psoriasis in animal models. In addition, this compound has been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide in lab experiments is its specificity for JAK enzymes. This compound has been shown to selectively inhibit JAK enzymes without affecting other signaling pathways, which makes it a valuable tool for studying the role of JAK enzymes in autoimmune diseases. However, one limitation of using N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide. One possible direction is the development of more selective inhibitors of JAK enzymes. Another direction is the study of the long-term effects of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide on autoimmune diseases. Finally, the potential use of this compound in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease should be explored.

Synthesis Methods

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves several steps. The starting material is 4-chloro-3-nitropyridine, which is reacted with cyclopropylamine to form 4-chloro-3-nitropyridin-2-ylcyclopropanamine. This intermediate is then reduced with palladium on carbon to form 3-amino-4-chloropyridine-2-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with benzyl chloroformate and triethylamine to form N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound has been shown to inhibit the activity of Janus kinase (JAK), which plays a crucial role in the signaling pathways of cytokines involved in the pathogenesis of these diseases. N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis.

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(12-13-4-2-1-3-5-13)18-10-11-20-17(22)9-8-15(19-20)14-6-7-14/h1-5,8-9,14H,6-7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUAEHZXCMOPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

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